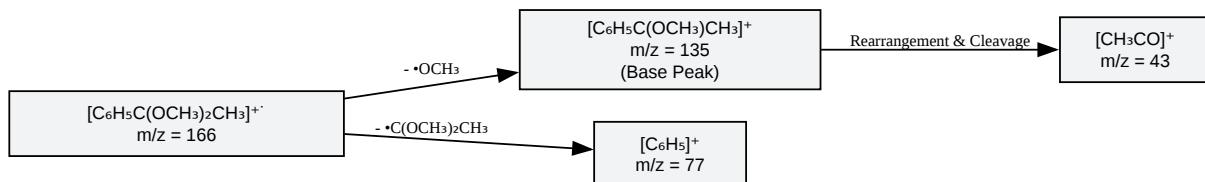


Spectroscopic Data for (1,1-Dimethoxyethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1,1-Dimethoxyethyl)benzene


Cat. No.: B1582949

[Get Quote](#)

Introduction

(1,1-Dimethoxyethyl)benzene, also known as acetophenone dimethyl acetal, is a common ketal used in organic synthesis, often as a protecting group for ketones or in the study of reaction mechanisms.^[1] Its chemical formula is C₁₀H₁₄O₂, and its CAS number is 4316-35-2.^{[2][3]} Accurate structural elucidation and purity assessment of this compound are paramount for its reliable application in research and development. This guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—used to characterize **(1,1-Dimethoxyethyl)benzene**. The content herein is synthesized from validated spectral databases and is presented with the insights of an experienced application scientist to explain the causality behind spectral features and experimental design.

The structural integrity of a molecule is the foundation of its chemical behavior. Spectroscopic methods provide a non-destructive means to probe the molecular framework, offering a unique fingerprint derived from the interactions of the molecule with electromagnetic radiation. For drug development professionals, a thorough understanding of this data is critical for quality control, reaction monitoring, and regulatory compliance.

[Click to download full resolution via product page](#)

Figure 2: Proposed EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography (GC) is used for sample introduction and purification.

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250 °C. Inject 1 μ L of the sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
 - GC Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp the temperature at 10 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation from any potential impurities or solvent.
 - MS Interface: Set the transfer line temperature to 280 °C to prevent sample condensation.
 - Ion Source: Set the ion source temperature to 230 °C. Use the standard electron ionization energy of 70 eV. This energy level is standardized across instruments, allowing

for library matching. [4] * Mass Analyzer: Set the quadrupole to scan a mass range of m/z 40 to 400.

- Data Acquisition and Analysis:

- Initiate the GC-MS run.
- The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated components.
- Extract the mass spectrum from the chromatographic peak corresponding to **(1,1-Dimethoxyethyl)benzene**.
- Analyze the spectrum to identify the molecular ion and major fragment ions. Compare the fragmentation pattern to spectral libraries (e.g., NIST, Wiley) for confirmation.

Conclusion

The collective spectroscopic data provides unambiguous confirmation of the structure of **(1,1-Dimethoxyethyl)benzene**. ^1H and ^{13}C NMR spectroscopy precisely map the proton and carbon skeletons, respectively. Infrared spectroscopy confirms the presence of key functional groups, notably the strong C-O stretches of the acetal and the characteristic bands of the monosubstituted aromatic ring. Finally, mass spectrometry provides the molecular weight and a logical fragmentation pattern, with the base peak at m/z 135 being a definitive indicator of the acetal structure. These self-validating datasets, when interpreted with an understanding of fundamental spectroscopic principles, form the bedrock of chemical characterization for researchers and drug development professionals.

References

- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78008, Benzene, (1,1-dimethoxyethyl)-. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 for **(1,1-dimethoxyethyl)benzene**. [\[Link\]](#)
- Wikipedia.
- University of Calgary. Spectroscopy Problem Set. [\[Link\]](#)

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515. [\[Link\]](#)
- Doc Brown's Chemistry. Mass Spectrum of Benzene. [\[Link\]](#)
- ResearchGate. ¹³C NMR chemical shifts of benzene rings. [\[Link\]](#)
- University of California, Davis.
- Michigan State University Department of Chemistry. EI-MassSpectra of Assorted Organic Compounds. [\[Link\]](#)
- Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [\[Link\]](#)
- Reich, H. J.
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- Reich, H. J.
- Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [\[Link\]](#)
- OpenStax.
- Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. [\[Link\]](#)
- Doc Brown's Chemistry. Infrared spectrum of Benzene. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [Spectroscopic Data for (1,1-Dimethoxyethyl)benzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582949#spectroscopic-data-for-1-1-dimethoxyethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com